2,3,5,6-Tetrachlorotoluene

Catalog No.
S1520529
CAS No.
1006-31-1
M.F
C7H4Cl4
M. Wt
229.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrachlorotoluene

CAS Number

1006-31-1

Product Name

2,3,5,6-Tetrachlorotoluene

IUPAC Name

1,2,4,5-tetrachloro-3-methylbenzene

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3

InChI Key

ZOXPZFFPPKVNEA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl

Synonyms

1,2,4,5-tetrachloro-3-methylbenzene

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl

2,3,5,6-Tetrachlorotoluene (CAS: 1006-31-1) is a polychlorinated aromatic hydrocarbon, serving primarily as a specialized chemical intermediate. Its specific chlorine substitution pattern on the toluene ring dictates its physical properties and reactivity, making it a precursor for targeted syntheses where isomeric purity is critical. This compound is typically selected when downstream applications, such as the production of certain pesticides or other complex organic molecules, require the precise 1,2,4,5-tetrachloro-3-methylbenzene structure that cannot be achieved with mixed isomer feedstocks or other chlorinated toluenes.

Substituting 2,3,5,6-Tetrachlorotoluene with other tetrachlorotoluene isomers, pentachlorotoluene, or less-chlorinated toluenes is often unviable in practice. Different isomers possess distinct physical properties, such as melting and boiling points, which directly impact process parameters like handling, purification, and reaction temperature control. Furthermore, the specific arrangement of chlorine atoms governs the electronic and steric effects on the methyl group and the aromatic ring, leading to different reaction pathways, product distributions, and yields in subsequent synthetic steps. Using an incorrect isomer or a crude mixture can result in the formation of undesired byproducts, lower yields of the target molecule, and complex purification challenges, ultimately compromising the efficiency and economic viability of the manufacturing process.

Distinct Solid-State Handling Properties Defined by a Unique Melting Point Among Isomers

2,3,5,6-Tetrachlorotoluene possesses a melting point of 93-95 °C. This physical property clearly distinguishes it from its close structural analog, 2,3,4,5-tetrachlorotoluene, which melts at a significantly lower temperature of 43-46 °C. It is also distinct from the more highly chlorinated pentachlorotoluene, a solid with a much higher melting point of 224.8 °C.

Evidence DimensionMelting Point (°C)
Target Compound Data93-95 °C
Comparator Or Baseline2,3,4,5-Tetrachlorotoluene: 43-46 °C | Pentachlorotoluene: 224.8 °C
Quantified Difference~47-52 °C higher than 2,3,4,5-isomer; ~130 °C lower than pentachlorotoluene
ConditionsStandard atmospheric pressure.

This specific melting point is critical for processes requiring solid-phase handling, melt-processing, or purification by fractional crystallization where separation from isomeric impurities is essential.

Strategic Precursor for Regiospecific Synthesis of Herbicidal Intermediates

Patent literature demonstrates that the specific 2,3,5,6-chloro substitution pattern is essential for producing certain herbicidal compounds. For example, the chlorination of ortho-chlorotoluene using specific catalysts like zirconium tetrachloride is directed to yield tetrachlorotoluene mixtures containing 'sizeable amounts' of the 2,3,5,6-isomer. This isomer is a necessary precursor for subsequent reactions, such as the synthesis of 2,3,6-trichlorobenzoic acid derivatives, where other isomers like 2,3,4,5-tetrachlorotoluene would lead to different, likely inactive, final products.

Evidence DimensionPrecursor Suitability for Specific Herbicides
Target Compound DataIdentified as a key intermediate for specific isomers of polychlorinated herbicides.
Comparator Or BaselineOther tetrachlorotoluene isomers (e.g., those derived from p-chlorotoluene) would result in incorrect substitution patterns for the target herbicide.
Quantified DifferenceQualitative but absolute: leads to the correct final product isomer whereas alternatives do not.
ConditionsCatalytic chlorination of toluene derivatives for agrochemical synthesis.

Procuring the correct 2,3,5,6-isomer is mandatory to ensure the synthesis of the desired regiospecific and biologically active end-product, preventing yield loss and the generation of difficult-to-separate impurities.

High-Yield Chlorination Precursor for Fully Substituted Aromatics

As a synthetic intermediate, 2,3,5,6-tetrachlorotoluene can be a direct precursor to pentachlorotoluene. Research on the synthesis of chlorinated methylbenzene derivatives shows that starting with compounds that already possess a high degree of chlorination can lead to high yields of the final, fully-substituted product. For instance, the catalyzed chlorination of a related compound, 2,3,5,6-tetrachloro-4-methylbenzonitrile, achieved a 96.3% yield. Similarly, using 2,3,5,6-tetrachlorotoluene as a starting material for pentachlorotoluene provides a more direct and potentially higher-yielding route than attempting exhaustive chlorination from toluene or di/trichlorotoluenes, which can produce complex isomer mixtures.

Evidence DimensionPotential Yield as a Precursor to Pentachlorotoluene
Target Compound DataProvides a direct, late-stage entry point for pentachlorotoluene synthesis.
Comparator Or BaselineLess-chlorinated toluenes (e.g., trichlorotoluenes), which require more extensive chlorination steps and can generate more isomeric byproducts.
Quantified DifferenceInferred higher efficiency and purity control compared to starting from less-chlorinated precursors.
ConditionsCatalytic electrophilic chlorination in solvents like carbon tetrachloride and chlorosulphonic acid.

For synthesis of pentachlorotoluene or its derivatives, using this tetrachloro-isomer as a precursor simplifies the reaction and purification process, potentially increasing overall yield and reducing waste compared to starting from less chlorinated materials.

Starting Material for Regiospecific Agrochemicals

This compound is the right choice for the multi-step synthesis of pesticides or herbicides where the final molecule's biological activity is dependent on the precise 2,3,5,6-chloro substitution pattern inherited from the toluene precursor.

Processes Requiring Defined Thermal Properties

Its well-defined melting point of 93-95 °C makes it suitable for chemical processes that involve melt reactions, controlled crystallization, or solid-phase handling where this specific thermal window is required to ensure processability and separation from other isomers.

Advanced Intermediate for Highly Chlorinated Aromatics

Serves as a high-purity, late-stage intermediate for the efficient synthesis of pentachlorotoluene and its derivatives, minimizing the formation of isomeric byproducts that are common when starting from toluene or lower chlorinated analogs.

Reference Standard for Environmental and Analytical Testing

Due to its specific isomeric structure, it serves as a crucial analytical reference standard for the chromatographic identification and quantification of chlorinated toluenes in environmental samples or as impurities in chemical products.

XLogP3

4.8

Other CAS

29733-70-8

Dates

Last modified: 08-15-2023

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